N-[(2Z)-3-(4-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide
Description
N-[(2Z)-3-(4-Chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide is a bicyclic sulfone-containing heterocyclic compound with a fused thieno[3,4-d][1,3]thiazole core. The molecule features a 4-chlorophenyl substituent at position 3 and a butanamide group attached via an imine linkage (Z-configuration). The sulfone moiety (5,5-dioxide) introduces strong electron-withdrawing characteristics, which influence its reactivity and physicochemical properties.
Properties
Molecular Formula |
C15H17ClN2O3S2 |
|---|---|
Molecular Weight |
372.9 g/mol |
IUPAC Name |
N-[3-(4-chlorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]butanamide |
InChI |
InChI=1S/C15H17ClN2O3S2/c1-2-3-14(19)17-15-18(11-6-4-10(16)5-7-11)12-8-23(20,21)9-13(12)22-15/h4-7,12-13H,2-3,8-9H2,1H3 |
InChI Key |
ULZMFLOMHBUJAE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-3-(4-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide typically involves multiple steps, starting with the preparation of the thiazole ring. The thiazole ring can be synthesized through a cyclization reaction involving a chlorophenyl derivative and a thioamide. The reaction conditions often require the use of a strong acid catalyst and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-3-(4-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioether or amine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thioethers or amines.
Scientific Research Applications
N-[(2Z)-3-(4-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-[(2Z)-3-(4-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets involved are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways and enzyme activity.
Comparison with Similar Compounds
Table 1: Core Structure and Substituent Comparison
Key Observations :
Key Observations :
- Imine Formation: The target compound’s Z-configuration imine linkage is analogous to the imine bonds in 8a and 4h, synthesized via enaminone intermediates .
Spectral and Physicochemical Properties
Table 3: Spectral Data Comparison
Key Observations :
- Sulfone vs. Carbonyl IR Signals : The target compound’s sulfone group produces distinct S=O stretches (~1150–1300 cm⁻¹), absent in carbonyl-rich analogs like 8a or 11b .
- Aromatic Proton Environments : The 4-chlorophenyl group in the target compound would show deshielded aromatic protons near δ 7.3–7.6, comparable to phenyl signals in 8a and 4h .
Biological Activity
N-[(2Z)-3-(4-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure incorporates a thieno-thiazole ring system and various functional groups that may confer diverse biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The molecular formula of this compound is with a molecular weight of approximately 372.9 g/mol. The compound's structure is characterized by:
- A thieno-thiazole core that is known for its biological activity.
- A chlorophenyl substituent that may enhance its interaction with biological targets.
Biological Activity Overview
Research indicates that compounds with similar structural features exhibit a range of biological activities including:
- Antibacterial Activity : Preliminary studies suggest potential antibacterial properties against various bacterial strains. For example, compounds similar to this compound have shown moderate to strong activity against pathogens like Salmonella typhi and Bacillus subtilis .
- Enzyme Inhibition : The compound may act as an inhibitor for key enzymes such as acetylcholinesterase (AChE) and urease. Studies have demonstrated that related compounds possess strong inhibitory effects on these enzymes, which are crucial in various physiological processes .
The biological mechanisms underlying the activity of this compound are not fully elucidated but can be inferred from studies on similar compounds:
- Binding Interactions : Molecular docking studies suggest that the compound may interact with specific amino acids in target proteins, influencing their activity .
- Pharmacokinetics : Understanding the pharmacokinetic profile is essential for assessing the therapeutic potential of this compound. Factors such as absorption, distribution, metabolism, and excretion (ADME) need to be evaluated in future studies.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
